Cas no 108294-53-7 (1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-)
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-
- P-IODOCLONIDINE HYDROCHLORIDE
- 2-[(2,6-DICHLORO-4-IODOPHENYL)IMINO]IMIDAZOLINE HYDROCHLORIDE
- 4-iodoclonidine
- iodoclonidine
- p-iodoclinidine
- p-iodoclonidineHCl
- P-IODOCLONIDINE HYDROCHLORIDE HIGH AFFIN
- N-(2,6-Dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride
- 2,6-dichloro-N-(imidazolidin-2-ylidene)-4-iodoaniline hydrochloride
- DTXSID60910676
- SR-01000075273-1
- p-Iodoclonidine hydrochloride, analytical standard, for drug analysis
- J-002086
- p-IodoclonidineHydrochloride
- 108294-57-1
- NCGC00261349-01
- MFCD00069292
- SR-01000075273
- SCHEMBL5274141
- REGID_for_CID_11957583
- CCG-221968
- CHEMBL1255758
- EU-0100664
- MLS000859954
- SMR000326813
- N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride
- NCGC00094026-01
- FT-0737814
- 108294-53-7
- I-114
- Tox21_500664
- LP00664
- P-Iodoclonidine HCl
- HY-112658
- p-Iodoclonidine (hydrochloride)
- CS-0059053
-
- MDL: MFCD00069292
- Inchi: 1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H
- InChI Key: ULCGXOSKNHMYAX-UHFFFAOYSA-N
- SMILES: IC1C=C(C(=C(C=1)Cl)NC1=NCCN1)Cl.Cl
Computed Properties
- Exact Mass: 390.89100
- Monoisotopic Mass: 390.891
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
- Topological Polar Surface Area: 36.4
Experimental Properties
- Color/Form: White or off white solid
- Density: 2.08
- Boiling Point: 375.8°Cat760mmHg
- Flash Point: 181.1°C
- Refractive Index: 1.754
- Solubility: H2O: soluble
- PSA: 36.42000
- LogP: 4.23790
- Solubility: dissolve in water
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37/39
-
Hazardous Material Identification:
- Safety Term:S36/37/39-45
- Risk Phrases:R20/21/22
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I114-25MG-I |
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- |
108294-53-7 | 25mg |
¥582.72 | 2023-04-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I114-25MG-25mg |
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- |
108294-53-7 | 25mg |
¥636.33 | 2023-10-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | I114-25MG-I |
108294-53-7 | 25MG |
¥927.1 | 2023-01-14 | |||
| Cooke Chemical | LN4188949-50mg |
p-iodo-Clonidine(hydrochloride) |
108294-53-7 | ≥98% | 50mg |
RMB 1136.00 | 2025-02-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-257955-25 mg |
p-Iodoclonidine hydrochloride, |
108294-53-7 | 25mg |
¥338.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-257955-25mg |
p-Iodoclonidine hydrochloride, |
108294-53-7 | 25mg |
¥338.00 | 2023-09-05 |
1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro- Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-
N-(2,6-Dichloro-4-Iodophenyl)-4,5-Dihydro-1H-Imidazol-2-Amine (CAS No. 108294-53-7): A Comprehensive Overview
The compound N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS No. 108294-53-7) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied due to their unique properties and applications in drug design and material science.
Chemical Structure and Synthesis
The molecular structure of N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine comprises a central imidazole ring system substituted with a 2,6-dichloro-4-iodophenyl group at the nitrogen atom. The imidazole ring is further hydrogenated at positions 4 and 5, giving rise to the dihydroimidazole moiety. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. Researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the imidazole core. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.
Applications in Drug Discovery
The compound has garnered significant attention in the pharmaceutical industry due to its potential as a lead molecule in drug discovery programs. The presence of an iodine atom in the aromatic ring introduces a unique electronic environment that can be exploited for designing bioactive molecules with specific pharmacokinetic profiles.
Recent studies have demonstrated that N-(2,6-dichloro-4-i
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